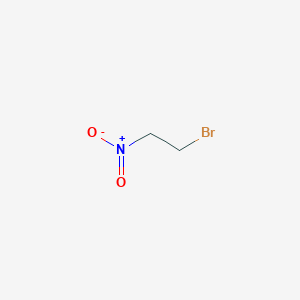

1-Bromo-2-nitroethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

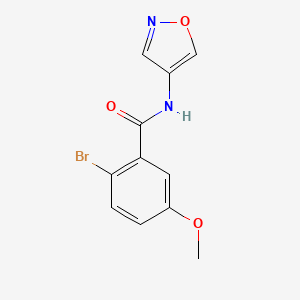

1-Bromo-2-nitroethane is an organic compound with a molecular weight of 153.96 . . The IUPAC name for this compound is 1-bromo-2-nitroethane .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-nitroethane is 1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 . This code provides a specific identifier for the molecular structure of the compound.科学的研究の応用

Recovery and Purification

1-Bromo-2-nitroethane, referred to as G-1 in several studies, is a high-value pharmaceutical compound. It has been effectively separated from waste ethanol through nanofiltration, indicating its potential for recovery and reuse in the pharmaceutical industry. This process exhibits not only technical feasibility but also economic viability, proving its importance in sustainable pharmaceutical practices (Martínez et al., 2012).

Crystal Recovery from Waste Streams

Membrane crystallization has been explored as a technique to recover 1-Bromo-2-nitroethane in its crystalline form from waste aqueous solutions. This method has shown promise in allowing operations with higher concentrations due to the increased solubility of its mixture form, Vitrofural, in water. This innovative technique paves the way for efficient recovery of valuable pharmaceutical compounds from waste streams (Martínez et al., 2014).

Synthesis of Enantiomerically Enriched Compounds

The compound has been central to the synthesis of highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols. This synthesis is achieved through the direct condensation of aldehydes with bromonitromethane in the presence of catalytic copper(ii) acetate and specific ligands, showcasing the compound's versatility in creating enantiomerically rich substances for pharmaceutical use (Blay, Hernandez‐Olmos, & Pedro, 2008).

Catalytic Reactions and Synthesis

1-Bromo-2-nitroethane has been used in catalytic reactions to synthesize 2-nitroamines with high anti selectivity and excellent stereoselectivity. This demonstrates its crucial role in chemical reactions that require precise control over the stereochemistry of the products, further indicating its importance in synthesizing complex organic molecules (Soengas et al., 2012).

特性

IUPAC Name |

1-bromo-2-nitroethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRJYFQJICTJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-nitroethane | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)

![Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride](/img/structure/B2973336.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetonitrile](/img/structure/B2973337.png)

![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)

![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)